1-(Adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea
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Description
The compound “1-(Adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea” is a complex organic molecule. It contains an adamantyl group, which is a type of bulky, three-dimensional alkyl group derived from adamantane. It also contains a benzothiophene group, which is a heterocyclic compound consisting of a fused benzene and thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the adamantyl and benzothiophene groups. The adamantyl group is known for its three-dimensional, cage-like structure, while the benzothiophene group would add aromaticity and a heteroatom (sulfur) to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the adamantyl and benzothiophene groups. The adamantyl group is known to be quite unreactive due to its bulky, strained structure. The benzothiophene group, on the other hand, could potentially participate in electrophilic aromatic substitution reactions or reactions involving the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the adamantyl group could increase the compound’s lipophilicity, while the benzothiophene group could contribute to its aromaticity and potentially its UV/Vis absorption properties .Scientific Research Applications
Synthesis and Properties
- Target-oriented Human Soluble Epoxide Hydrolase Inhibitors : The synthesis of ureas with the adamantyl moiety has been demonstrated to yield efficient inhibitors targeting human soluble epoxide hydrolase (sEH), characterized by increased solubility in water and notable inhibitory activity. These compounds are synthesized through reactions involving adamantyl isocyanates, showcasing the potential of adamantane derivatives in medicinal chemistry (Butov, Burmistrov, & Danilov, 2017).
Pharmacokinetic and Biological Evaluations
Improvement in Pharmacokinetic Profiles : Substituting the adamantyl group with phenyl derivatives in urea-based sEH inhibitors has been shown to significantly improve their pharmacokinetic properties. This adjustment leads to higher maximum plasma concentrations, larger area under the curve (AUC), and longer half-lives, indicating improved metabolic stability and potential for enhanced in vivo efficacy (Liu et al., 2013).
Antimicrobial and Anti-Proliferative Activities : Novel adamantyl derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. Certain compounds exhibited significant activity against a range of Gram-positive and Gram-negative bacteria, as well as Candida albicans, and showed potent anti-proliferative effects against various human tumor cell lines, suggesting their potential application in antimicrobial and cancer therapy (Al-Mutairi et al., 2019).
In Vivo Efficacy in Hypertension and Dysglycemia Models : A specific adamantane derivative, identified as AR9281, demonstrated potent inhibition of sEH and was tested in clinical settings for its effectiveness in reducing blood pressure and improving insulin resistance. Its efficacy was validated in animal models, highlighting its potential as a therapeutic agent for hypertension and diabetes (Anandan et al., 2011).
Metabolic Stability and Drug Design
- Metabolic Stability of sEH Inhibitors : The metabolic profile of N-adamantyl substituted urea-based sEH inhibitors was extensively studied, revealing key insights into their metabolic pathways, including oxidation processes and enzyme interactions. These findings are crucial for understanding the drug metabolism of these inhibitors and for guiding the development of new compounds with improved therapeutic profiles (Liu et al., 2015).
properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-21(26,19-9-17-4-2-3-5-18(17)27-19)13-23-20(25)24-22-10-14-6-15(11-22)8-16(7-14)12-22/h2-5,9,14-16,26H,6-8,10-13H2,1H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWUBJKQWHXXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)(C4=CC5=CC=CC=C5S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea |
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